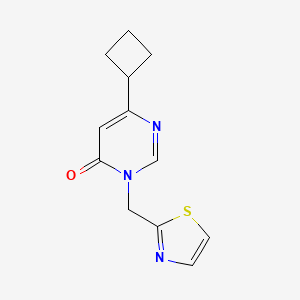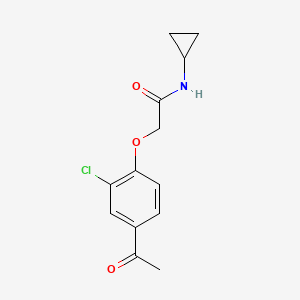![molecular formula C13H22N4O2 B7632172 tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate, also known as Dimebolin, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. Dimebolin was first synthesized in the 1970s as an antihistamine drug but has since been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate is not fully understood. However, it is thought to modulate multiple neurotransmitter systems, including acetylcholine, serotonin, and dopamine. tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been shown to have a variety of biochemical and physiological effects. In animal studies, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons. tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has also been shown to reduce the levels of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. Additionally, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been shown to improve mitochondrial function, which is important for energy production in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has several advantages for lab experiments. It is readily available and relatively inexpensive to synthesize. tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has also been extensively studied, and its effects on various biological systems are well documented. However, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in certain assays. Additionally, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been shown to have some off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate. One area of interest is investigating its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate and how it modulates neurotransmitter systems. Finally, there is a need for more clinical trials investigating the use of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate in treating Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate involves a multi-step process that starts with the reaction of tert-butylamine with 3,6-dimethylpyrazine-2-carboxylic acid to form the corresponding amide. This amide is then reacted with ethylene diamine to produce the final product, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate.
Applications De Recherche Scientifique
Tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been extensively studied for its potential use in treating neurodegenerative diseases. In preclinical studies, tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate has been shown to have neuroprotective effects, improve cognitive function, and reduce the accumulation of toxic proteins in the brain. These findings have led to clinical trials investigating the use of tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate in treating Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9-8-16-10(2)11(17-9)14-6-7-15-12(18)19-13(3,4)5/h8H,6-7H2,1-5H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDCEJCZWPXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)NCCNC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)



![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)

![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)
![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)
![(2S,3S)-3-methyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]pentanoic acid](/img/structure/B7632202.png)